Estradiol-13C6 is a stable isotope-labeled analog of estradiol, which is a potent estrogenic steroid hormone primarily involved in the regulation of various physiological processes in female reproductive health. The incorporation of carbon-13 into the estradiol molecule allows for enhanced tracking and analysis in various scientific applications, particularly in metabolic studies and pharmacokinetics.
Estradiol-13C6 is synthesized from estradiol through methods that incorporate carbon-13 isotopes into the molecular structure. This compound is often used in research settings to study estrogen metabolism and its effects on biological systems.
Estradiol-13C6 falls under the category of stable isotope-labeled compounds. It is classified as a small molecule and is used extensively in scientific research, particularly in the fields of endocrinology, pharmacology, and environmental analysis.
The synthesis of Estradiol-13C6 typically involves several key steps:
One common method involves:
Industrial production methods focus on optimizing these synthetic routes for higher yields and purity, often employing advanced chromatographic techniques for purification.
Estradiol-13C6 has a molecular formula of with a molecular weight of approximately 278.34 g/mol. The incorporation of six carbon-13 atoms alters its isotopic composition, which can be represented as follows:
[13CH3][13C@]12CC[C@H]3[C@@H](CCc4cc(O)ccc34)[13C@@H]1[13CH2][13CH2][13C@@H]2O
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i1+1,6+1,7+1,16+1,17+1,18+1
.The accurate mass of Estradiol-13C6 is 278.1978 g/mol. Its structural configuration includes multiple chiral centers which contribute to its biological activity.
Estradiol-13C6 participates in various chemical reactions similar to its non-labeled counterpart:
Common reagents used include:
Estradiol exerts its effects by binding to estrogen receptors (ERα and ERβ), leading to a cascade of cellular responses that regulate gene expression related to reproductive health and other physiological processes. The presence of carbon-13 does not alter this fundamental mechanism but allows researchers to trace metabolic pathways and quantify estrogenic activity more accurately.
Studies utilizing Estradiol-13C6 have demonstrated its utility in understanding estrogen metabolism in various tissues and its role in conditions such as hormone-dependent cancers .
Estradiol-13C6 is typically presented as a white crystalline solid with high purity (≥ 98%). It should be stored at room temperature away from light and moisture to maintain stability.
The compound exhibits typical characteristics associated with steroid hormones:
Relevant data includes:
Estradiol-13C6 is primarily used in:
This isotope-labeled compound serves as an invaluable tool for researchers investigating the complex roles of estrogens in health and disease.
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5